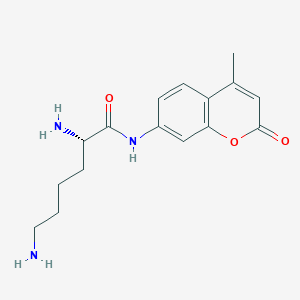

H-Lys-AMC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Lys-AMC: is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes. The compound consists of a lysine residue (Lys) linked to 7-amino-4-methylcoumarin (AMC), a fluorogenic group. When the peptide bond is cleaved by an enzyme, AMC is released, producing a fluorescent signal that can be quantitatively measured. This property makes this compound a valuable tool in various research fields, including enzymology, drug discovery, and diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Lys-AMC typically involves the following steps:

Protection of Lysine: The ε-amino group of lysine is protected using a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl).

Coupling with AMC: The protected lysine is then coupled with 7-amino-4-methylcoumarin using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of protected lysine and AMC are synthesized and coupled using automated peptide synthesizers.

Purification: The crude product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.

Chemical Reactions Analysis

Types of Reactions: H-Lys-AMC primarily undergoes enzymatic hydrolysis, where the peptide bond between lysine and AMC is cleaved by proteolytic enzymes.

Common Reagents and Conditions:

Enzymes: Proteolytic enzymes such as trypsin, chymotrypsin, and other serine proteases.

Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.

Major Products: The major product formed from the enzymatic hydrolysis of this compound is free AMC, which emits fluorescence upon excitation.

Scientific Research Applications

H-Lys-AMC has a wide range of applications in scientific research:

Enzyme Activity Assays: It is widely used to measure the activity of proteolytic enzymes in various biological samples.

Drug Discovery: this compound is employed in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic drugs.

Diagnostics: The compound is used in diagnostic assays to detect abnormal enzyme activity associated with diseases such as cancer and neurodegenerative disorders.

Biological Research: this compound is used to study the role of proteolytic enzymes in cellular processes like apoptosis, cell signaling, and protein degradation.

Mechanism of Action

The mechanism of action of H-Lys-AMC involves the enzymatic cleavage of the peptide bond between lysine and AMC. Proteolytic enzymes recognize and bind to the lysine residue, catalyzing the hydrolysis of the peptide bond. This reaction releases AMC, which fluoresces upon excitation. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement.

Comparison with Similar Compounds

Boc-Lys-AMC: Another fluorogenic peptide substrate with a similar structure but different protecting group (Boc).

Ac-Lys-AMC: A variant with an acetyl group protecting the lysine residue.

Uniqueness of H-Lys-AMC: this compound is unique due to its specific structure, which allows for efficient cleavage by a wide range of proteolytic enzymes. Its high sensitivity and specificity make it a preferred choice for enzyme activity assays and other research applications.

Properties

Molecular Formula |

C16H21N3O3 |

|---|---|

Molecular Weight |

303.36 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

InChI |

InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)/t13-/m0/s1 |

InChI Key |

ZLBMFVYCTXDWPT-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate](/img/structure/B13089949.png)

![6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B13089954.png)

![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)

![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)

![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)

![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)

![1-[2-(Pyridin-2-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090023.png)